4-Hydroxy-2-methoxybenzoic acid
Overview
Description
4-Hydroxy-2-methoxybenzoic acid, also known as 2-hydroxy-4-methoxybenzoic acid, is an aromatic carboxylic acid with the molecular formula C8H8O4. This compound is a derivative of benzoic acid and features both hydroxyl and methoxy functional groups attached to the benzene ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of 1,3,4-oxadiazole derivatives , which have been synthesized for their potential immunosuppressive activity .
Mode of Action
It’s known that the electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemical Pathways
It’s known that benzoic acids, which include 4-hydroxy-2-methoxybenzoic acid, are the building blocks of most of the phenolic compounds in foods . These compounds are biosynthesized using shikimate and the core phenylpropanoid pathways .
Result of Action
It’s known that 1,3,4-oxadiazole derivatives derived from 4-methoxysalicylic acid have shown potential immunosuppressive activity .
Action Environment
It’s known that proper storage of 4-methoxybenzoic acid, a related compound, is crucial to maintain its chemical integrity and ensure safety . It should be stored in a cool, dry place, away from direct sunlight and moisture .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme heme oxygenase-1 (HO-1), which is involved in the degradation of heme to biliverdin, carbon monoxide, and free iron. This compound has been shown to modulate the activity of HO-1, leading to its anti-inflammatory and antioxidant effects . Additionally, this compound interacts with myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting MPO activity, this compound helps reduce oxidative stress and inflammation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to protect against carbon tetrachloride-induced hepatotoxicity by reducing lipid peroxidation and collagen content, restoring total glutathione levels, and modulating inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6 . In addition, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to decrease the activity of heme oxygenase-1 and increase the activity of myeloperoxidase, thereby modulating the cellular redox state and inflammatory response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of myeloperoxidase, reducing the production of reactive oxygen species and oxidative stress . Additionally, this compound modulates the expression of heme oxygenase-1, leading to its anti-inflammatory and antioxidant effects . These interactions result in the modulation of various signaling pathways and gene expression, ultimately contributing to the compound’s protective effects against cellular damage and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade significantly under standard laboratory conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been found to sustain its protective effects against oxidative stress and inflammation, suggesting its potential for use in chronic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving male Wistar rats, administration of this compound at a dose of 200 μg/kg per day for 30 days significantly decreased plasma cholesterol, triglycerides, lipoproteins, phospholipids, and free fatty acids . Higher doses of this compound have been associated with increased hepatoprotective and lipid-lowering effects, but also with potential toxic effects at very high doses . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of various phenolic compounds, including hydroxybenzoic acids. The compound interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), which are key enzymes in the phenylpropanoid pathway . These interactions influence the metabolic flux and levels of metabolites, contributing to the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s solubility and reactivity are influenced by the presence of the methoxy group, which affects its distribution and localization within cells . This distribution is crucial for its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments or organelles, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of 4-hydroxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 4-hydroxybenzoic acid followed by hydrolysis. This method ensures high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions, where the methoxy and hydroxyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Esterification: 4-methoxybenzoate esters.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food preservatives.
Comparison with Similar Compounds
4-Hydroxy-2-methoxybenzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Lacks the methoxy group, which affects its solubility and reactivity.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the methoxy group and has different pharmacological properties.
4-Methoxybenzoic acid: Lacks the hydroxyl group, influencing its acidity and reactivity.
Uniqueness: The presence of both hydroxyl and methoxy groups in this compound makes it unique in terms of its chemical reactivity and biological activity
Properties
IUPAC Name |
4-hydroxy-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPJBKNXSRAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507155 | |
Record name | 4-Hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-34-5 | |
Record name | 4-Hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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